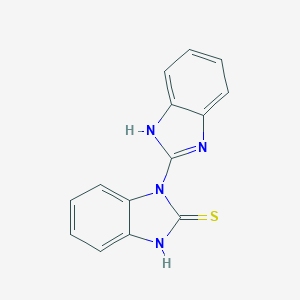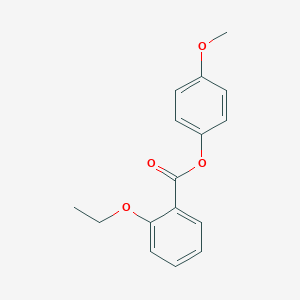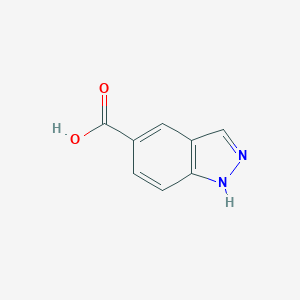![molecular formula C16H15Cl2N5S B268068 N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain, inflammation, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac also reduces the activity of neutrophils, which are involved in the inflammatory response. In addition, Diclofenac has been shown to reduce the activity of platelets, which are involved in blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in scientific research due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, one limitation of Diclofenac is that it can have toxic effects on the liver and kidneys at high doses. In addition, Diclofenac can interfere with the production of prostaglandins, which are important for maintaining the integrity of the gastrointestinal tract.
Direcciones Futuras
There are several areas of future research that could be explored with regards to Diclofenac. One area of interest is the development of new formulations of Diclofenac that can reduce the risk of liver and kidney toxicity. Another area of interest is the investigation of the effects of Diclofenac on other inflammatory mediators, such as leukotrienes and histamines. Finally, future research could explore the potential use of Diclofenac in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, Diclofenac is a widely used N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that has potent anti-inflammatory and analgesic properties. It is commonly used in scientific research to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac works by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. While Diclofenac has several advantages for lab experiments, it also has limitations and potential toxic effects at high doses. Future research could explore the development of new formulations of Diclofenac and its potential use in the treatment of other inflammatory conditions.
Métodos De Síntesis
Diclofenac can be synthesized through a multistep process that involves the condensation of 2,4-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole to form 2,4-dichlorobenzyl-5-phenyltetrazole. This intermediate is then treated with sodium sulfide to yield Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac is widely used in scientific research for its anti-inflammatory and analgesic properties. It is used to study the effects of N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamines on inflammation, pain, and fever. Diclofenac is also used in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Propiedades
Nombre del producto |
N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |
|---|---|
Fórmula molecular |
C16H15Cl2N5S |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-13-7-6-12(15(18)10-13)11-19-8-9-24-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-7,10,19H,8-9,11H2 |
Clave InChI |
BKUJOTSKRMHWDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)



![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

